3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid, also known as DBTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBTA is a heterocyclic molecule that contains a benzothiazole ring, which is a well-known pharmacophore for many biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid is not fully understood. However, it is believed that this compound interacts with the target molecule through hydrogen bonding and π-π stacking interactions. In the case of metal ion detection, this compound binds to the metal ion through coordination bonds, which leads to a change in the fluorescence properties of this compound. In the case of protease inhibition, this compound is believed to bind to the active site of the protease, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have some biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of some proteases, as mentioned earlier. However, the effects of this compound on living organisms are not well understood, and further studies are needed to determine its toxicity and pharmacokinetics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid in lab experiments is its simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has a high selectivity for copper ions, making it a useful tool for the detection of copper ions in complex samples. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many future directions for research on 3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid. One area of research is the development of this compound-based sensors for the detection of other metal ions. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in living organisms. Another area of research is the development of this compound-based protease inhibitors for the treatment of protease-related diseases. Finally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved properties.
Synthesemethoden
3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzothiazole with diacetyl monoxime to form a Schiff base, which is then reacted with L-alanine to produce this compound. The reaction scheme for the synthesis of this compound is shown below:
Wissenschaftliche Forschungsanwendungen
3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and exhibit fluorescence, making it a promising candidate for the development of sensors for copper ions.
Another area of research is the use of this compound as an inhibitor of proteases. Proteases are enzymes that play a crucial role in many biological processes, and their dysregulation has been implicated in various diseases. This compound has been shown to inhibit the activity of some proteases, making it a potential therapeutic agent for the treatment of protease-related diseases.
Eigenschaften
IUPAC Name |
3-[[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c16-10(13-6-5-11(17)18)7-14-12-8-3-1-2-4-9(8)21(19,20)15-12/h1-4H,5-7H2,(H,13,16)(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYOIUANSKZYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCC(=O)NCCC(=O)O)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.